molecular formula C17H12FNO4S2 B2956817 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate CAS No. 896303-61-0

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate

Cat. No.: B2956817
CAS No.: 896303-61-0
M. Wt: 377.4
InChI Key: CRHWAXCIQZHNDM-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a synthetic organic compound featuring a pyran-4-one core substituted with a thioether-linked 4-methylthiazole moiety and esterified with a 3-fluorobenzoate group.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4S2/c1-10-8-24-17(19-10)25-9-13-6-14(20)15(7-22-13)23-16(21)11-3-2-4-12(18)5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHWAXCIQZHNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a complex organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, which include a thiazole ring, a pyran ring, and a benzoate moiety, contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The compound has the molecular formula C21H21NO6S2C_{21}H_{21}NO_6S_2 and a molecular weight of approximately 447.52 g/mol. Its structure allows for diverse chemical reactivity due to the presence of multiple functional groups.

Property Value
Molecular FormulaC21H21N O6 S2
Molecular Weight447.52 g/mol
Structural FeaturesThiazole, Pyran, Benzoate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole moiety may enhance binding affinity, while the pyran ring can modulate enzyme activities or disrupt cellular processes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors could lead to altered signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds often exhibit significant antimicrobial activity. Studies have shown that 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate demonstrates effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. For instance, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited significant inhibition zones in agar diffusion assays, indicating strong antimicrobial potential.
  • Anticancer Activity Evaluation :
    • Objective : Assess cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : IC50 values indicated potent cytotoxicity against breast cancer cells, with a selectivity index suggesting minimal toxicity to normal cells.

Comparative Analysis with Similar Compounds

The unique structural features of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate can be compared to other thiazole-containing compounds:

Compound Name Structural Features Notable Activities
4-(Thiomethyl)-N-(thiophen-2-ylmethyl)piperidineThioether linkageAntimicrobial
5-(Methylthiazole)-2H-pyranonePyranone structureAntioxidant
7-(Thiomethyl)-coumarinCoumarin ringAnticancer

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyran-4-one Derivatives

Compound Name Substituents Molecular Features Reported Applications References
Target Compound 3-fluorobenzoate, (4-methylthiazol-2-yl)thio-methyl Fluorinated ester, thiazole-thioether Not explicitly stated
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate Benzofuran-2-carboxylate, (4-methylthiazol-2-yl)thio-methyl Non-fluorinated ester, fused benzofuran Potential bioactive scaffold
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate Methoxyphenoxy, benzoate Ether linkage, non-fluorinated benzoate Crystallographic study

Key Observations :

  • The target compound’s 3-fluorobenzoate group may confer enhanced electronic effects and metabolic resistance compared to non-fluorinated esters (e.g., benzofuran-2-carboxylate in ).

Functional Analogues

Table 2: Bioactive Compounds with Thioether or Heterocyclic Motifs

Compound Name Core Structure Key Functional Groups Biological Activity References
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Ethyl benzoate Pyridazine, phenethylamino Not specified (structural)
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373) Ethyl benzoate 3-methylisoxazole, thioether Not specified (structural)
6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidines Pyrazolopyrimidine Naphthylmethyl-thioether Analgesic (LD₅₀ > 2000 mg/kg)

Key Observations :

  • Thioether-linked compounds like I-6373 and the pyrazolopyrimidines demonstrate that sulfur-containing substituents can enhance bioactivity (e.g., analgesia) while maintaining low toxicity.
  • The target compound’s 4-methylthiazole group shares similarities with agrochemicals (e.g., thiazopyr in ), hinting at possible pesticidal applications, though direct evidence is lacking.

Hypothesized Pharmacological and Physicochemical Properties

  • Metabolic Stability : Fluorination may reduce ester hydrolysis rates, extending half-life relative to ethyl benzoate derivatives (e.g., I-6230 in ).
  • Toxicity : Structural parallels to pyrazolopyrimidines suggest low acute toxicity, though in vivo studies are required for confirmation.

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